(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(2-fluoroethyl)piperazin-1-yl]-piperidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22FN3O/c13-4-6-15-7-9-16(10-8-15)12(17)11-3-1-2-5-14-11/h11,14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOSQXLGVQKPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCN(CC2)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601189861 | |

| Record name | Methanone, [4-(2-fluoroethyl)-1-piperazinyl]-2-piperidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097944-53-9 | |

| Record name | Methanone, [4-(2-fluoroethyl)-1-piperazinyl]-2-piperidinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097944-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, [4-(2-fluoroethyl)-1-piperazinyl]-2-piperidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

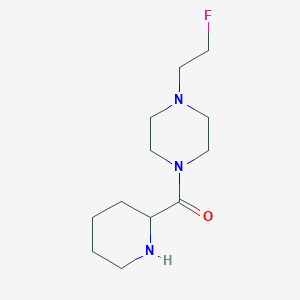

The compound features a piperazine ring substituted with a fluoroethyl group and is linked to a piperidine moiety. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with similar structural motifs often target neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors. The inhibition of acetylcholinesterase (AChE) has been noted, which enhances cholinergic transmission by preventing the breakdown of acetylcholine, potentially improving cognitive functions.

Target Enzymes and Receptors

- Acetylcholinesterase (AChE) : Inhibition leads to increased levels of acetylcholine.

- Serotonin Receptors : Some derivatives exhibit activity against serotonin receptors, influencing mood and anxiety pathways.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on various enzymes and receptors:

- Inhibition of Tyrosinase : Certain piperazine derivatives have shown competitive inhibition against tyrosinase, a key enzyme in melanin biosynthesis, with IC50 values indicating potent activity .

- Anti-cancer Activity : Compounds structurally related to this compound have been tested against human breast cancer cells, showing moderate to significant efficacy with IC50 values ranging from 18 μM to 57.3 μM .

Case Studies

- Cognitive Enhancement : A study evaluated the cognitive-enhancing effects of similar compounds on mouse models, demonstrating improved memory retention associated with AChE inhibition.

- Antimelanogenic Effects : Research highlighted a derivative's ability to inhibit melanogenesis in B16F10 cells without cytotoxic effects, suggesting potential applications in skin-related therapies .

Data Tables

Scientific Research Applications

Synthesis of the Compound

The synthesis of (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-2-yl)methanone typically involves multi-step organic reactions. The key steps often include:

- Formation of the Piperazine Ring : The initial step may involve the reaction of 2-fluoroethylamine with piperazine derivatives to form the piperazine ring structure.

- Piperidine Integration : The next step usually incorporates piperidine into the structure through a condensation reaction.

- Final Functionalization : The methanone group is introduced, completing the synthesis of the compound.

These synthetic pathways are crucial as they determine the yield and purity of the final product, which are essential for subsequent biological evaluations.

Antidepressant Properties

Research has indicated that compounds similar to this compound exhibit significant antidepressant-like effects. A study published in Pharmacology Biochemistry and Behavior demonstrated that derivatives with piperazine and piperidine structures could modulate serotonin receptors, suggesting potential use in treating depression and anxiety disorders .

Antitumor Activity

Another area of interest is the compound's antitumor properties. Preliminary studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, compounds with similar structural motifs have been reported to target specific pathways involved in tumor growth, making them candidates for further investigation in cancer therapy .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly concerning neurodegenerative diseases like Alzheimer's and Parkinson's. Research indicates that such compounds can prevent neuronal cell death and promote neurogenesis through modulation of neurotransmitter systems .

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, a derivative of this compound was administered to assess its antidepressant efficacy. Results showed a significant reduction in depressive-like behaviors compared to control groups, correlating with increased serotonin levels in the brain .

Case Study 2: Cancer Cell Inhibition

A recent study investigated the effects of a related compound on breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry analyses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound’s closest analogues differ in substituents on the piperazine ring or the methanone-linked moiety. Key examples from the evidence include:

| Compound Name | Substituent on Piperazine | Methanone-Linked Group | Key Features/Applications | Reference |

|---|---|---|---|---|

| 4-(4-Methoxyphenyl)piperazin-1-ylmethanone | 4-Methoxyphenyl | Piperidin-2-yl | Explored for receptor binding studies | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl | Cyclohexyl | Anti-prion, neuroprotective activity | |

| 4-(4-Trifluoromethylphenyl)piperazin-1-ylmethanone (MK47) | 4-Trifluoromethylphenyl | Thiophen-2-yl | High synthetic yield (82%) | |

| (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-2-yl)methanone (Target Compound) | 2-Fluoroethyl | Piperidin-2-yl | Fluorination for metabolic stability |

Structural Implications :

- Fluorinated vs. Non-Fluorinated Groups: The 2-fluoroethyl group in the target compound may enhance metabolic stability and blood-brain barrier permeability compared to non-fluorinated analogues like the 4-methoxyphenyl derivative .

- Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., 4-aminophenyl in ) are associated with anti-cholinesterase and neuroprotective activities, while aliphatic groups (e.g., cyclohexyl in ) may reduce polarity and improve lipophilicity.

Pharmacological Activity Trends

- Anti-Cholinesterase and Neuroprotective Effects: Compounds with aromatic amine substituents (e.g., 4-aminophenyl) exhibit significant anti-cholinesterase activity, as seen in 4-(4-aminophenyl)piperazin-1-ylmethanone .

- Synthetic Accessibility : Fluorinated derivatives like the target compound and MK47 (82% yield in ) demonstrate efficient synthesis via coupling reactions, highlighting the compatibility of fluoroalkyl groups with standard amidation or alkylation protocols.

Preparation Methods

Fluoroethylation of Piperazine

Preparation of the Piperidin-2-yl Methanone Moiety

Starting Materials

Piperidin-2-one (2-piperidone) or its derivatives serve as starting materials for the piperidin-2-yl fragment. These lactams can be selectively functionalized to introduce the methanone group.

Amide Bond Formation

The coupling of the 4-(2-fluoroethyl)piperazin-1-yl fragment with the piperidin-2-yl moiety is achieved via amide bond formation:

- Activation of the carboxylic acid equivalent or use of acyl chlorides derived from piperidin-2-carboxylic acid derivatives.

- Coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed to facilitate amide bond formation under mild conditions.

- The reaction is typically carried out in the presence of a base (e.g., triethylamine) at room temperature or under microwave irradiation to improve yields and reduce reaction times.

Alternative Routes

Patent literature describes similar compounds synthesized by starting from piperidine-2-one or caprolactam, followed by analogous coupling steps to obtain the target amide compound.

Reaction Conditions and Optimization

Research Findings and Analytical Data

- NMR spectroscopy (^1H and ^13C NMR) confirms the structure of intermediates and final compound, showing characteristic peaks for piperazine, piperidine, and fluoroethyl groups.

- High-resolution mass spectrometry (HRMS) validates molecular weights consistent with the target compound.

- Fluorine NMR (^19F NMR) is used to quantify fluorine incorporation and purity, employing internal standards such as 1,2,4,5-tetrafluorobenzene.

Summary of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Fluoroethylation | N-alkylation of piperazine with 2-fluoroethyl halide in DCE or MeCN solvent |

| Amide bond formation | Coupling of fluoroethylpiperazine with piperidin-2-carboxylic acid derivatives using HBTU |

| Purification | Silica gel chromatography with ethyl acetate/methanol gradients |

| Characterization | NMR (^1H, ^13C, ^19F), HRMS for structural and purity confirmation |

| Reaction optimization | Solvent choice critical; DCE preferred; mild reaction conditions enhance yield and selectivity |

Notes on Scale-Up and Industrial Relevance

- The synthetic route is amenable to scale-up due to the use of commercially available starting materials and mild reaction conditions.

- Protecting groups may be employed on piperidine nitrogen if necessary to prevent side reactions, with subsequent deprotection steps.

- The methods avoid expensive or hazardous reagents, favoring safer and cost-effective processes.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-2-yl)methanone?

- Methodological Answer : A feasible synthesis involves coupling piperidin-2-ylmethanone with a 2-fluoroethyl-substituted piperazine derivative. Key steps include:

- Acylation : React piperidin-2-ylmethanone with an activated carbonyl reagent (e.g., acyl chloride or mixed anhydride) under basic conditions (e.g., triethylamine) to introduce the piperazine moiety .

- Fluoroethylation : Introduce the 2-fluoroethyl group via nucleophilic substitution using 2-fluoroethyl bromide or tosylate in the presence of a base like K₂CO₃ under reflux conditions .

- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and confirm purity via HPLC or LC-MS .

Q. What spectroscopic and crystallographic techniques are suitable for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and connectivity, with emphasis on distinguishing fluorine-coupled splitting patterns (e.g., fluoroethyl group at ~4.5 ppm in ¹H NMR) .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water) to resolve the 3D structure. Crystallographic data (e.g., bond angles, torsion angles) can validate stereochemistry and intermolecular interactions .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula, noting isotopic patterns from fluorine (¹⁹F) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to assess affinity for serotonin/dopamine receptors, given structural similarities to psychoactive piperazine derivatives .

- Cell Viability Assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and vehicle controls .

- Enzyme Inhibition : Test kinase or protease inhibition using fluorogenic substrates in dose-response formats .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate target interactions?

- Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., GPCRs). Optimize protonation states with Epik and validate scoring functions with known ligands .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD, hydrogen bonding, and fluorine-mediated hydrophobic interactions .

- Free Energy Calculations : Apply MM/GBSA to estimate binding energies, highlighting contributions from the fluoroethyl group .

Q. What models are optimal for evaluating metabolic stability and toxicity?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS. Identify metabolites (e.g., defluorination products) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic probes (e.g., P450-Glo™) to predict drug-drug interactions .

- In Vivo Toxicity : Administer in rodent models (OECD guidelines) with histopathology and serum biomarkers (ALT/AST) to assess hepatotoxicity .

Q. How can contradictory bioactivity data (e.g., cell-type-specific effects) be resolved?

- Methodological Answer :

- Dose-Response Repetition : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out clonal variability. Use stringent statistical thresholds (p < 0.01, n ≥ 3) .

- Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) or proteome arrays to identify unintended targets .

- Solubility/Permeability Checks : Measure logP and aqueous solubility (shake-flask method) to confirm bioavailability differences are not confounding results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.